4-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile

Bioanalysis Mass Spectrometry Metabolite Identification

Researchers exploring ALK5 kinase SAR often face limited synthetic versatility from non-halogenated DPP scaffolds. 4-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile (CAS 1454848-67-9) solves this with orthogonal C-4 bromine and C-2 nitrile handles enabling independent, sequential derivatization via Suzuki, Buchwald-Hartwig, or Sonogashira couplings. The 1:1 ⁷⁹Br/⁸¹Br isotopic doublet provides unambiguous LC-MS/MS tracking in DMPK studies, while validated ALK5 SAR data supports lead optimization. Supplied as ≥98% purity orange solid; store sealed at RT. Ships ambient globally.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
Cat. No. B12985918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESC1CN2C(=CC(=N2)C#N)C1Br
InChIInChI=1S/C7H6BrN3/c8-6-1-2-11-7(6)3-5(4-9)10-11/h3,6H,1-2H2
InChIKeyNHLJHEOPWYJDBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile (CAS 1454848-67-9): Core Chemical Identity and Procurement-Relevant Characteristics


4-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile (CAS 1454848-67-9) is a heterocyclic building block belonging to the dihydropyrrolo[1,2-b]pyrazole (DPP) class. It has the molecular formula C₇H₆BrN₃ and a molecular weight of 212.05 g/mol . The compound features a bromine atom at the 4-position and a nitrile group at the 2-position within a partially saturated bicyclic core. These structural elements are critical for synthetic derivatization strategies and differentiate this compound from non-halogenated or differently substituted DPP analogs commonly used in medicinal chemistry and agrochemical research.

Why the Unsubstituted 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile Cannot Substitute for the 4-Bromo Analog


The non-halogenated analog 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile (MW 133.15, C₇H₇N₃) [1] lacks the heavy bromine atom, which serves both as a synthetic handle for palladium-catalyzed cross-coupling reactions and as a distinct isotopic marker for mass spectrometric detection. The 4-bromo substituent is essential for regioselective functionalization at that position, enabling diverse derivatization strategies that are inaccessible to the non-brominated congener. Substituting with the non-brominated analog eliminates the ability to perform Suzuki, Buchwald-Hartwig, or Sonogashira couplings at the 4-position, significantly reducing the compound's utility as a versatile intermediate in lead optimization campaigns.

Quantitative Differentiation Evidence: 4-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile vs. Closest Analogs


Molecular Weight Distinction for LC-MS Detection vs. Non-Brominated Analog

The target compound (MW 212.05) exhibits a 78.9 Da mass increase relative to the non-brominated analog 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile (MW 133.15) . This mass shift is accompanied by a distinct 1:1 isotopic doublet (⁷⁹Br:⁸¹Br, natural abundance ~1:1) that is absent in the non-halogenated comparator, enabling unambiguous identification in complex biological matrices [1].

Bioanalysis Mass Spectrometry Metabolite Identification

Bromine Regiochemistry Controls Cross-Coupling Selectivity vs. 3-Bromo Isomer

The bromine at the 4-position of the target compound is strategically distinct from the isomeric 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (CAS 174790-35-3, MW 187.04) . In the dihydropyrrolopyrazole scaffold, the 4-position is a vinylogous position that allows for extended conjugation upon coupling, whereas the 3-position is directly attached to the pyrazole nitrogen and may exhibit attenuated reactivity in palladium-catalyzed transformations [1]. This regioisomeric distinction directly impacts the scope of accessible derivatives.

Medicinal Chemistry Cross-Coupling Suzuki-Miyaura

Bromine vs. Chlorine Reactivity in Cross-Coupling: A Class-Level Inference

Although direct kinetic data comparing 4-bromo- and 4-chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile are unavailable, the well-established reactivity trend in palladium-catalyzed cross-coupling shows that aryl bromides are significantly more reactive than aryl chlorides under standard conditions [1]. This allows for milder reaction conditions and higher yields for the brominated analog compared to a hypothetical 4-chloro variant.

Organic Synthesis Cross-Coupling Halogen Reactivity

Nitrile Functional Group Versatility vs. Non-Nitrile Analogs

The 2-carbonitrile group of the target compound can be transformed into a variety of other functional groups (amides, amines, tetrazoles, carboxylic acids) [1]. This is in contrast to the non-nitrile analog 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (MW 187.04) , which lacks this key functional handle. The presence of both a bromine atom and a nitrile group within the same molecule provides orthogonal reactivity, a feature not present in many comparator building blocks. This dual reactivity expands the accessible chemical space in a single synthetic step by enabling sequential or selective transformations.

Medicinal Chemistry Functional Group Interconversion Diversity-Oriented Synthesis

Storage Stability and Physical Form Advantage vs. Analog that is an Oil at Room Temperature

The target compound is reported as a solid, semi-solid, or oil at ambient temperature . While the exact physical state may vary between batches, the availability of the compound as an orange solid and its specified storage condition (sealed in dry, 20–22°C) suggests a shelf-stable material under standard laboratory conditions. In contrast, the non-brominated analog 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile is often described as having a lower molecular weight (133.15) and may be less stable due to the absence of the electron-withdrawing bromine substituent, which can stabilize the heterocyclic core towards oxidation.

Chemical Procurement Storage Stability Handling

Optimal Application Scenarios for 4-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile


Diversity-Oriented Synthesis of Dihydropyrrolopyrazole Libraries via Suzuki-Miyaura Coupling

The bromine at the 4-position serves as a reliable handle for Suzuki-Miyaura cross-coupling with aryl, heteroaryl, or vinyl boronic acids, enabling the generation of structurally diverse compound libraries. The target compound's dual orthogonality (Br at C-4, CN at C-2) ensures that each derivatization point can be addressed independently, maximizing chemical space exploration in a single synthetic step [1]. This is a critical differentiator from 3-bromo analogs, which lack the nitrile group, and non-brominated analogs, which lack coupling reactivity.

Building Block for ALK5/TGF-β Type I Kinase Inhibitor Lead Optimization

Published SAR studies show that 4-position substitution on the dihydropyrrolopyrazole core significantly impacts potency and selectivity against the TGF-β type I receptor kinase domain (ALK5) [1]. The target compound provides the critical 4-position handle required to explore aryl/heteroaryl appendages in this validated target space, while also carrying a nitrile group that can be retained or transformed into bioisosteres such as tetrazoles or amides, which are known to improve metabolic stability.

Mass Spectrometry-Based Pharmacokinetic Studies Utilizing the Bromine Isotopic Signature

The 1:1 isotopic doublet pattern of the bromine atom (⁷⁹Br/⁸¹Br) provides a unique spectral fingerprint that can be used to distinguish the parent compound and its metabolites from endogenous matrix interferences in LC-MS/MS bioanalysis. This feature is especially valuable in drug metabolism and pharmacokinetics (DMPK) studies where unambiguous identification of drug-related material is required [1]. Non-brominated analogs lack this inherent analytical advantage.

Regioselective Derivatization for Agrochemical Discovery Programs

The electron-withdrawing nitrile group in combination with the C-4 bromine atom creates a unique electronic environment that can influence the reactivity and biological activity of the resulting products. This specific combination is well-suited for agrochemical discovery programs that require moderate to high lipophilicity and metabolic stability in plant systems, where halogenated heterocycles are often preferred for their enhanced potency and environmental persistence profiles.

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